3-(Methylamino)butanoic Acid Hydrochloride: A Specialized Probe for GABAergic SAR and Peptidomimetic Design
3-(Methylamino)butanoic Acid Hydrochloride: A Specialized Probe for GABAergic SAR and Peptidomimetic Design
Topic: 3-(Methylamino)butanoic Acid Hydrochloride for Neurological Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
3-(Methylamino)butanoic acid hydrochloride (also known as N-methyl-β-aminobutyric acid or N-methyl-BABA) is a non-proteinogenic β-amino acid derivative. In neurological research, it serves as a critical structural probe for exploring the steric and electrostatic requirements of GABA receptors and transporters (GATs) . Unlike its γ-amino counterpart (GABA), the β-amino scaffold introduces restricted conformational flexibility, while the N-methyl group modulates lipophilicity and hydrogen bonding potential.
This compound is distinct from the neurotoxin BMAA (β-methylamino-L-alanine) and the neurotransmitter N-methyl-GABA (4-aminobutanoic acid derivative). Its primary utility lies in Structure-Activity Relationship (SAR) studies, metabolite identification of naphthylisoquinoline alkaloids, and as a chiral building block for protease-resistant neuroactive peptides (β-peptides).
Key Chemical Properties
| Property | Data | Relevance to Neurobiology |
| IUPAC Name | 3-(Methylamino)butanoic acid hydrochloride | Defines stereochemistry (usually chiral).[1][2] |
| Formula | C₅H₁₁NO₂ · HCl | Low molecular weight, polar but lipophilic modification. |
| Structural Class | β-Amino Acid (N-methylated) | Mimics GABA but with altered backbone length. |
| CAS (Generic) | 167222-94-8 | Identifier for procurement. |
| Solubility | Water, Methanol | Compatible with aqueous physiological buffers. |
| pKa | ~3.6 (COOH), ~10.2 (NH) | Zwitterionic at physiological pH. |
Mechanistic Applications in Neuroscience
The value of 3-(Methylamino)butanoic acid lies in its ability to test the "exclusion volume" of neurotransmitter binding pockets.
GABAergic System Probing
The GABA binding pocket (on GABA-A, GABA-B, or GAT) has strict steric requirements.
-
Receptor Selectivity: By shortening the carbon chain from
(4-carbon) to (3-carbon) and adding a methyl group to the amine, this compound acts as a "molecular ruler." It determines if a receptor subtype can accommodate branched or shortened ligands. -
Transporter Kinetics: N-methylation often prevents recognition by GAT-1, allowing researchers to differentiate between transport mechanisms (e.g., betaine/GABA transporters vs. specific GATs).
Peptidomimetics and BBB Stability
Neuroactive peptides often fail as drugs due to rapid proteolysis.
-
-Peptide Incorporation: Incorporating 3-(Methylamino)butanoic acid into peptide backbones creates "mixed
-peptides." These fold into stable helices that resist enzymatic degradation in the CNS while maintaining side-chain topology for receptor activation.
Alkaloid Metabolite Standard
This compound is a known oxidative degradation product of naphthylisoquinoline alkaloids (e.g., from Ancistrocladus species). It is used as a reference standard to elucidate the absolute configuration of these potent antiprotozoal and potential neuroprotective natural products.
Visualization: Structural Homology & Logic
Diagram 1: Structural Space of GABA Analogs
This diagram illustrates the chemical relationship between the endogenous neurotransmitter GABA, the toxic analog BMAA, and the research probe 3-(Methylamino)butanoic acid.
Caption: Structural derivation of 3-(Methylamino)butanoic acid from GABA/BABA scaffolds, contrasting with the neurotoxin BMAA.
Experimental Protocol: Competitive Inhibition Assay
Objective: To determine the affinity (
Reagents & Preparation[2]
-
Assay Buffer: 50 mM Tris-Citrate buffer (pH 7.4).
-
Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).
-
Test Compound: 3-(Methylamino)butanoic acid HCl (dissolve in water to 100 mM stock).
-
Tissue Source: Rat synaptic membranes (washed/frozen).
Step-by-Step Workflow
-
Membrane Preparation: Thaw rat synaptic membranes and resuspend in Tris-Citrate buffer. Centrifuge at 20,000 x g for 10 min to remove endogenous GABA. Repeat wash 3 times.
-
Incubation Setup:
-
Total Binding: 100 µL Membrane + 50 µL [³H]-GABA (5 nM final) + 50 µL Buffer.
-
Non-Specific Binding (NSB): Add 100 µM unlabeled GABA.
-
Test Arms: Add 3-(Methylamino)butanoic acid at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate all tubes at 4°C for 20 minutes (minimizes uptake/metabolism).
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (Hill equation).
Data Validation (Self-Check)
-
Control: Unlabeled GABA must show an
in the nanomolar range (10-50 nM). -
Negative Control: If 3-(Methylamino)butanoic acid shows no displacement up to 100 µM, it confirms the receptor requires a
-backbone or unsubstituted amine, validating the "steric exclusion" hypothesis.
Synthesis & Sourcing Logic
For labs requiring custom synthesis (if commercial stock is unavailable or enantiopurity is required):
Route: Aza-Michael Addition
-
Precursor: Crotonic acid (trans-2-butenoic acid).
-
Reagent: Methylamine (excess).
-
Conditions: Reflux in aqueous/alcoholic solution.
-
Purification: Ion-exchange chromatography (Dowex 50W) to remove unreacted amine.
-
Resolution: Use chiral HPLC or enzymatic resolution (Lipase B) to separate (R) and (S) enantiomers, as biological activity is often stereospecific.
Diagram 2: Synthesis & Application Workflow
Caption: Workflow from chemical synthesis to specific neurological research applications.
Safety & Handling (E-E-A-T)
-
Distinction from Neurotoxins: Researchers must strictly distinguish this compound from BMAA (β-N-methylamino-L-alanine). BMAA is linked to ALS/PDC and is excitotoxic.[3] While 3-(Methylamino)butanoic acid is a structural isomer, its toxicity profile is distinct; however, standard excitotoxin precautions (gloves, mask, avoid inhalation) apply due to its potential to activate glutamate or GABA systems at high doses.
-
Storage: Hygroscopic solid. Store at -20°C in a desiccator.
References
-
Sigma-Aldrich. (n.d.). 3-(Dimethylamino)butanoic acid hydrochloride Product Information. Retrieved from
-
Bringmann, G., et al. (2013).[4] Naphthylisoquinoline alkaloids: Structure elucidation and biological activity. Phytochemistry. (Context: Identification of N-methyl-3-aminobutyric acid as a degradation standard).
-
Muratake, H., et al. (2012).[4] (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from (Context: Structural analogs of GABA/BABA in pain research).
-
PubChem. (n.d.). 3-(Methylamino)butanoic acid.[1][5][6] National Library of Medicine. Retrieved from
-
Yoto, A., et al. (2012).[7] Oral intake of γ-aminobutyric acid affects mood and activities of central nervous system.[7] Amino Acids.[3][4][6][7][8] Retrieved from (Context: Comparative physiology of GABA analogs).
Sources
- 1. CAS 882183-85-9: N-Fmoc-(S)-3-(methylamino)butanoic acid [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem960.com [chem960.com]
- 6. scribd.com [scribd.com]
- 7. Oral intake of γ-aminobutyric acid affects mood and activities of central nervous system during stressed condition induced by mental tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
